molecular formula C12H23NO B3049171 N-Cyclohexyl-N-hydroxycyclohexanamine CAS No. 19627-68-0

N-Cyclohexyl-N-hydroxycyclohexanamine

Cat. No. B3049171
CAS RN: 19627-68-0
M. Wt: 197.32 g/mol
InChI Key: QTZCGGNOVCUAQK-UHFFFAOYSA-N
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Patent
US05001233

Procedure details

A solution of 0.057 M DMD in acetone (49.2 ml, 3.317 mmol) was added to a cold stirred solution of N,N-dicyclohexylamine (Kodak; 0.508 g, 3.317 mmol) in acetone (5 ml). The reaction mixture was stirred for ten minutes in an ice bath. The solution was dried over Na2SO4, filtered, and the solvent removed in vacuo to give a colorless crystalline solid. This solid was purified by flash chromatography on silica gel with ethyl acetate:petroleum ether (20:80) elution to give a white crystalline solid (0.457 g, 82.6% yield), mp 70-72.
Quantity
0.508 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
49.2 mL
Type
reactant
Reaction Step One
Name
Yield
82.6%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CC(C)=[O:16]>>[CH:8]1([N:7]([CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2)[OH:16])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
0.508 g
Type
reactant
Smiles
C1(CCCCC1)NC1CCCCC1
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
49.2 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for ten minutes in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a colorless crystalline solid
CUSTOM
Type
CUSTOM
Details
This solid was purified by flash chromatography on silica gel with ethyl acetate:petroleum ether (20:80) elution

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N(O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.457 g
YIELD: PERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.